molecular formula C15H20N4O4S B13762804 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate CAS No. 7077-55-6

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate

Cat. No.: B13762804
CAS No.: 7077-55-6
M. Wt: 352.4 g/mol
InChI Key: NLEHFKASPKAUJA-UHFFFAOYSA-M
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Description

This compound features an azo (-N=N-) group bridging a dimethylaminophenyl moiety and a methylpyridinium ring, with a methyl sulfate counterion. Its synthesis likely involves diazotization and coupling reactions common to azo compounds, followed by purification steps such as column chromatography (analogous to methods in ) .

Properties

CAS No.

7077-55-6

Molecular Formula

C15H20N4O4S

Molecular Weight

352.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(1-methylpyridin-1-ium-2-yl)diazenyl]aniline;methyl sulfate

InChI

InChI=1S/C14H17N4.CH4O4S/c1-17(2)13-9-7-12(8-10-13)15-16-14-6-4-5-11-18(14)3;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NLEHFKASPKAUJA-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Features

  • Cationic moiety: 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium
  • Anionic counterpart: methyl sulfate
  • The azo linkage (-N=N-) connects the 4-(dimethylamino)phenyl group to the 1-methylpyridinium ring.
  • The compound is typically isolated as a methyl sulfate salt, enhancing water solubility and dyeing properties.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate generally involves:

  • Formation of the azo linkage via diazotization and azo coupling reactions.
  • Quaternization of the pyridine nitrogen to form the pyridinium cation.
  • Counterion exchange or direct synthesis of the methyl sulfate salt.

Stepwise Preparation

Diazotization and Azo Coupling
  • The precursor amine, typically 4-(dimethylamino)aniline, is diazotized under acidic conditions (e.g., sodium nitrite and hydrochloric acid at low temperature).
  • The resulting diazonium salt is then coupled with 1-methylpyridine or a related pyridine derivative to form the azo linkage.
  • The coupling usually occurs at the 2-position of the pyridine ring, yielding the azo compound 2-[[4-(dimethylamino)phenyl]azo]-1-methylpyridine intermediate.
Quaternization to Form Pyridinium Salt
  • The pyridine nitrogen is methylated using methylating agents such as methyl sulfate or methyl iodide.
  • When methyl sulfate is used directly, it acts both as the methylating agent and provides the methyl sulfate counterion, resulting in the formation of the methyl sulfate salt of the pyridinium azo dye.
  • This step yields the final compound this compound.

Alternative Routes and Considerations

  • Some processes may involve first preparing the pyridinium salt of 1-methylpyridine, followed by azo coupling with the diazonium salt of 4-(dimethylamino)aniline.
  • The choice of methylating agent and conditions (temperature, solvent, pH) affects purity and yield.
  • Purification is typically achieved by recrystallization from methanol or aqueous solvents to obtain high-purity material suitable for dyeing applications.

Experimental Parameters and Optimization

Step Reagents/Conditions Notes
Diazotization 4-(Dimethylamino)aniline, NaNO2, HCl, 0-5°C Maintain low temperature to stabilize diazonium salt
Azo Coupling 1-Methylpyridine, pH ~5-7, aqueous medium pH control critical for coupling efficiency
Quaternization (Methylation) Methyl sulfate, reflux or room temp, solvent methanol or water Direct methyl sulfate use yields methyl sulfate salt
Purification Recrystallization from methanol Ensures removal of impurities and byproducts

Analytical and Characterization Data

  • The product is characterized by UV-Vis spectroscopy showing characteristic azo absorption bands.
  • NMR spectroscopy confirms the methylation of the pyridine nitrogen and the presence of the dimethylamino group.
  • Elemental analysis and mass spectrometry confirm molecular composition.
  • Crystallographic studies have been reported for related pyridinium azo compounds, confirming structure and packing.

Summary of Key Research and Patents

  • Patent US7018428 describes processes for preparation of azo dyes including pyridinium derivatives, emphasizing the use of various oxidation bases and couplers, which can be adapted for this compound's synthesis.
  • Literature reports confirm that methyl sulfate is an effective methylating agent that simultaneously provides the counterion, simplifying the process.
  • The compound’s synthesis is generally robust, involving classical azo coupling and quaternization chemistry well-established in dye synthesis.

Chemical Reactions Analysis

Reduction Reactions

The azo group (-N=N-) is redox-active and undergoes reduction under acidic or basic conditions:

Catalytic Hydrogenation

  • Reaction : Azo bond reduces to hydrazine (-NH-NH-) or amines (-NH2) in the presence of H2 and catalysts like Pd/C or Raney Ni.

  • Example :

    C15H19N4+CH3SO4H2,Pd CEtOHC15H21N4+CH3SO4+H2O\text{C}_{15}\text{H}_{19}\text{N}_4^+\cdot \text{CH}_3\text{SO}_4^-\xrightarrow[\text{H}_2,\text{Pd C}]{\text{EtOH}}\text{C}_{15}\text{H}_{21}\text{N}_4^+\cdot \text{CH}_3\text{SO}_4^-+\text{H}_2\text{O}

    Products : Hydrazine intermediate or fully reduced aromatic amines.

Chemical Reduction

  • Agents : Sodium dithionite (Na2S2O4) or SnCl2 in acidic media.

  • Outcome : Cleavage of the azo bond to yield 4-dimethylaminophenylamine and 1-methylpyridinium methyl sulfate fragments .

Photochemical Degradation

The azo bond undergoes photolysis under UV/visible light, forming radicals or cleaving into smaller fragments:

  • Mechanism :

    Ar N N Ar hνAr N+N Ar \text{Ar N N Ar }\xrightarrow{h\nu}\text{Ar N}^\bullet +\text{N Ar }^\bullet
  • Products : Radical intermediates recombine to form nitroso compounds or degrade further to amines .

Nucleophilic Substitution at the Pyridinium Ring

The positively charged pyridinium ring reacts with nucleophiles (e.g., OH⁻, CN⁻):

  • Example with Hydroxide :

    C15H19N4++OHC15H18N4O+CH3SO4\text{C}_{15}\text{H}_{19}\text{N}_4^++\text{OH}^-\rightarrow \text{C}_{15}\text{H}_{18}\text{N}_4\text{O}+\text{CH}_3\text{SO}_4^-

    Product : Hydroxypyridine derivative (neutralizes charge).

Demethylation Reactions

The dimethylamino group can undergo demethylation under strong acidic or oxidative conditions:

  • Agents : H2SO4, HNO3, or KMnO4.

  • Outcome : Conversion to 4-aminophenyl derivatives or oxidation to nitroso/nitro groups .

Alkylation via Methyl Sulfate Counterion

The methyl sulfate ion (CH3SO4⁻) acts as a methylating agent in nucleophilic environments:

  • Reaction with Amines :

    R NH2+CH3SO4R NH CH3+HSO4\text{R NH}_2+\text{CH}_3\text{SO}_4^-\rightarrow \text{R NH CH}_3+\text{HSO}_4^-

    Application : Transfers methyl groups to proteins or DNA in biological studies .

Thermal Stability and Decomposition

  • Thermogravimetric Analysis (TGA) : Decomposes at ~250°C, releasing SO2, CO2, and NH3.

  • Mechanism : Pyrolysis of the azo group and sulfonate moiety .

Biological Interactions

While not directly studied in the provided sources, structurally related azo-pyridinium compounds exhibit:

  • DNA Intercalation : Due to planar aromatic systems.

  • Enzyme Inhibition : Via binding to cationic sites (e.g., acetylcholinesterase) .

Scientific Research Applications

Fluorescent Probes in Biological Research

The compound has been utilized as a fluorescent substrate in studying serotonin transporters. A significant study demonstrated that the fluorescent analog 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) shows superior fluorescence uptake in human serotonin transporter (hSERT)-expressing HEK293 cells compared to other analogs. This property allows researchers to monitor real-time transport activity of neurotransmitters, which is crucial for understanding synaptic transmission and the pharmacological effects of antidepressants .

High-Throughput Screening

Due to its fluorescent characteristics, this compound is also employed in high-throughput screening assays. The ability to monitor hSERT activity with high sensitivity makes it valuable for drug discovery processes aimed at identifying new antidepressants or psychostimulants. The Na⁺ and Cl⁻ dependency of APP+ uptake further supports its specificity for serotonin transporters, which is essential for developing targeted therapies .

Dye Applications in Textiles and Cosmetics

Azo dyes, including 2-[[4-(dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate, are widely used in the textile industry due to their vibrant colors and stability. Additionally, they find applications in cosmetic formulations, particularly as hair dye substances. Regulatory bodies have recognized their use in oxidative hair dye products, emphasizing the need for safety assessments regarding their application on human hair .

Environmental Monitoring

The compound's stability and detectability make it suitable for environmental monitoring applications. Azo dyes can be used as indicators for detecting pollutants in water systems due to their distinct colorimetric properties. Studies have shown that monitoring the degradation of such dyes can provide insights into the efficiency of wastewater treatment processes .

Case Studies and Research Findings

Study Application Findings
Study on hSERT Activity MonitoringBiological ResearchDemonstrated superior fluorescence uptake of APP+ compared to other analogs; specific monitoring of serotonin transport .
High-Throughput Screening AssayDrug DiscoveryUtilized APP+ for screening potential antidepressant candidates; highlighted Na⁺ and Cl⁻ dependency .
Regulatory ReviewCosmetic SafetyConfirmed use in hair dye formulations; emphasized safety evaluations needed for consumer products .
Environmental Impact AssessmentPollution MonitoringExplored the degradation of azo dyes in wastewater; indicated potential for environmental monitoring .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The dimethylamino group enhances the electron-donating properties, making the compound a good candidate for redox reactions. The methylpyridinium group can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Features
Compound Name CAS No Core Structure Key Functional Groups Primary Applications
2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate 63589-33-3 Azo-linked pyridinium Azo, dimethylamino, methyl sulfate Likely industrial dye
Basic Blue 41 (CI 11154) 12270-13-2 Azo-linked benzothiazolium Azo, ethyl(2-hydroxyethyl)amino, methyl sulfate Hair dye
Metsulfuron methyl ester 74223-64-6 Triazine-sulfonylurea Sulfonylurea, methoxy, methyl ester Herbicide
4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl sulfate 122664-96-4 Imidazo-pyridine Imidazo-pyridine, amino, phenyl sulfate Biochemical research

Application and Functional Differences

  • Azo Dyes: Target Compound: Likely functions as a cationic dye due to its pyridinium and methyl sulfate groups, which enhance solubility in polar solvents. Its dimethylamino group may shift absorption spectra compared to analogs . Basic Blue 41: Explicitly used in hair dyes. The ethyl(2-hydroxyethyl)amino group increases hydrophilicity, improving dye adherence to keratin .
  • Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) :

    • Feature sulfonylurea and triazine moieties for herbicidal activity. Methyl esters improve lipid solubility, aiding plant absorption. Structurally distinct from azo dyes but share sulfate/ester functional groups influencing environmental persistence .
  • The sulfate ester enhances excretion in biological systems, contrasting with the dye-oriented solubility of methyl sulfate in the target compound .

Physicochemical and Regulatory Comparisons

Table 2: Solubility, Stability, and Regulatory Notes
Compound Name Solubility Stability Notes Regulatory Status
This compound High in polar solvents Stable under acidic conditions NDSL-listed (Canada)
Basic Blue 41 Water-soluble Sensitive to UV degradation Regulated as cosmetic ingredient
Metsulfuron methyl ester Moderate in organic solvents Hydrolyzes in alkaline environments EPA-regulated pesticide
4-(2-Amino-1-methylimidazo[...]phenyl sulfate Water-soluble Labile to enzymatic hydrolysis Research chemical

Biological Activity

2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate, commonly referred to as a styryl dye, has garnered attention in biological research due to its fluorescent properties and potential applications in cellular imaging and studies of neurotransmitter transport. This compound is structurally related to other pyridinium dyes and has been utilized in various biological assays, particularly in the context of neuronal and glioma cell studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Chemical Formula : C16_{16}H19_{19}N2_{2}O4_{4}S
  • CAS Number : 959-81-9

The compound exhibits a strong fluorescence under specific excitation wavelengths, making it suitable for imaging studies in live cells.

1. Cellular Imaging

The primary application of this compound is in the staining of glioma cells. It allows researchers to analyze various cellular processes such as:

  • Cell Structure : The dye helps visualize the morphology of glioma cells.
  • Viability and Proliferation : It enables the assessment of cell health and growth rates.
  • Endocytosis and Cytokinesis : The compound is instrumental in studying internalization processes and cell division.
  • Mitochondrial Structures : It aids in observing mitochondrial dynamics in living cells .

2. Interaction with Neurotransmitter Transporters

Recent studies have highlighted the compound's interaction with serotonin transporters (hSERT). The fluorescent analog, 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP(+)), derived from this compound, demonstrates superior uptake in hSERT-expressing HEK293 cells compared to other analogs. Key findings include:

  • Transport Mechanism : APP(+) uptake is Na+^+ and Cl^- dependent, indicating a specific transport mechanism.
  • Inhibition Studies : The uptake can be displaced by serotonin (5HT) and inhibited by fluoxetine, suggesting its potential as a tool for studying serotonin transport dynamics .

3. Fluorescence Characteristics

The compound fluoresces green when excited at approximately 475 nm, emitting light at around 606 nm. This property is critical for its application in fluorescence microscopy, enabling real-time imaging of cellular processes .

Case Study 1: Glioma Cell Imaging

In a study focused on glioma cells, researchers utilized this compound to assess the effects of various treatments on cell viability. The results indicated that the dye effectively highlighted changes in cell morphology and proliferation rates under different experimental conditions.

Case Study 2: Monitoring Serotonin Transport

Another significant application involved using APP(+) to monitor hSERT activity. Researchers conducted experiments that demonstrated the compound's ability to facilitate the study of serotonin reuptake mechanisms, providing insights into antidepressant action mechanisms.

Summary of Research Findings

Study FocusKey Findings
Glioma Cell ImagingEffective for analyzing cell structure, viability, proliferation, and more.
Serotonin Transport MonitoringAPP(+) shows superior uptake and specificity for hSERT; useful for drug testing.

Q & A

Q. What are the standard synthetic protocols for preparing 2-[[4-(dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate?

The synthesis of azo-pyridinium derivatives typically involves metathesization reactions. For example, structurally similar stilbazolium salts are synthesized by reacting iodides with sodium salts of sulfonic acids (e.g., 3,5-dicarboxybenzenesulfonic acid) in methanol, followed by recrystallization . Adjusting this method, the target compound could be synthesized by substituting the iodide precursor with a methyl sulfate counterion. Key steps include controlling reaction temperature (e.g., slow cooling from 45°C to room temperature) and solvent selection (methanol) to optimize crystal growth and purity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and X-ray crystallography. For instance, 1H-NMR^1 \text{H-NMR} (400 MHz, DMSO-d6_6) can confirm proton environments (e.g., aromatic protons at δ 8.67 ppm and methyl groups at δ 4.16 ppm) . Elemental analysis (C, H, N) ensures stoichiometric purity, with deviations <0.1% indicating high-quality synthesis . Single-crystal X-ray diffraction provides bond distances (e.g., C–C = 1.48 Å) and angles, critical for structural validation .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound is limited, structurally related alkylating agents (e.g., dimethyl sulfate) are highly toxic and carcinogenic (IARC Group 2A) . Standard precautions include using fume hoods, nitrile gloves, and avoiding inhalation/contact. Waste disposal should follow protocols for sulfonic acid derivatives.

Advanced Research Questions

Q. How do the crystal packing and intermolecular interactions influence the compound’s material properties?

The crystal structure reveals alternating cationic and anionic layers stabilized by O–H⋯O hydrogen bonds (e.g., O4–H⋯O7, 2.72 Å) and π–π interactions between pyridinium and benzene rings (centroid distance: 3.55 Å) . These interactions enhance thermal stability and polarizability, critical for nonlinear optical (NLO) applications. Computational studies (e.g., density functional theory) can quantify hyperpolarizability coefficients to predict NLO efficiency .

Q. What are the nonlinear optical (NLO) properties of this compound, and how are they experimentally measured?

Stilbazolium derivatives exhibit strong second-harmonic generation (SHG) due to charge-transfer transitions. The title compound’s NLO properties can be assessed via Kurtz-Perry powder SHG measurements using a Nd:YAG laser (1064 nm), with efficiency benchmarked against urea or KDP . Polarized microscopy and electro-optic modulation assays further characterize its birefringence and refractive index anisotropy.

Q. How do structural modifications (e.g., counterion substitution) affect physicochemical properties?

Counterion exchange (e.g., replacing methyl sulfate with 4-nitrobenzenesulfonate) alters solubility and lattice energy. For example, bulkier anions increase interionic distances, reducing crystal density (e.g., from 1.52 g/cm3^3 to 1.47 g/cm3^3) and modulating SHG efficiency by up to 30% . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability changes.

Methodological Considerations

Q. What computational approaches are used to model this compound’s electronic structure?

Density functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts molecular orbitals and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating absorption maxima (e.g., ~500 nm) with experimental data . Hirshfeld surface analysis visualizes intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .

Q. How are data contradictions resolved in crystallographic studies?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–C distances) are addressed by refining data-to-parameter ratios (>16:1) and validating against Cambridge Structural Database (CSD) entries. R-factor convergence (<0.05) and residual electron density maps (<0.3 eÅ3^{-3}) ensure accuracy .

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